4-Hydroxy atorvastatin is a significant metabolite of atorvastatin, a widely used lipid-lowering medication. Atorvastatin is primarily prescribed to manage cholesterol levels and reduce cardiovascular disease risks. The compound 4-hydroxy atorvastatin is formed through the metabolic hydroxylation of atorvastatin, primarily in the liver, and contributes to the pharmacological effects of the parent drug.
4-Hydroxy atorvastatin falls under the category of statins, which are HMG-CoA reductase inhibitors. It is classified as a secondary metabolite derived from atorvastatin, which itself is a synthetic derivative of a natural product.
The synthesis of 4-hydroxy atorvastatin can be achieved through both chemical and enzymatic routes. One notable method involves the use of bacterial cytochrome P450 enzymes, specifically CYP102A1, which catalyzes the hydroxylation of atorvastatin in the presence of hydrogen peroxide or glucose oxidase .
The enzymatic reaction typically involves:
Chemical synthesis methods have also been explored, including multi-step synthetic routes that involve various organic transformations such as cycloadditions and deprotection steps .
The molecular formula for 4-hydroxy atorvastatin is C_23H_33FN_2O_5. Its structure features a hydroxy group at the fourth position on the atorvastatin molecule, which significantly influences its biological activity.
The compound has a molecular weight of approximately 438.52 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and position of functional groups.
4-Hydroxy atorvastatin undergoes various chemical reactions typical for hydroxylated compounds. These include:
The formation of 4-hydroxy atorvastatin from atorvastatin involves hydroxylation at the C-4 position facilitated by cytochrome P450 enzymes. The efficiency of this reaction can vary based on enzyme kinetics and substrate concentrations .
The mechanism by which 4-hydroxy atorvastatin exerts its effects is primarily through inhibition of HMG-CoA reductase, similar to its parent compound. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein cholesterol from the bloodstream.
Studies indicate that 4-hydroxy atorvastatin has comparable potency to atorvastatin itself in terms of lipid-lowering effects, although its pharmacokinetics may differ due to its metabolic nature .
Relevant analyses often include high-performance liquid chromatography for purity assessment and stability testing under various conditions.
4-Hydroxy atorvastatin is primarily studied for its role in pharmacokinetics and pharmacodynamics as a metabolite of atorvastatin. Research continues into its potential therapeutic benefits beyond cholesterol management, including anti-inflammatory effects and impacts on other metabolic pathways. Additionally, it serves as an important marker for studying drug metabolism and interactions in clinical settings .
Mechanism of Enzyme Inhibition:4-Hydroxy atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, binding reversibly to the enzyme's active site with affinity comparable to atorvastatin. The hydroxyl group enhances hydrogen bonding with catalytic residues, while the heptanoic acid side chain mimics the HMG moiety of HMG-CoA [1] [8]. This binding conformation disrupts the conversion of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis [1].
Metabolic Pathway and Systemic Exposure:
Table 1: Pharmacokinetic Parameters of 4-Hydroxy Atorvastatin
| Parameter | Value | Influencing Factors |
|---|---|---|
| Formation Half-life | 1.2–2.5 hours | CYP3A4 activity, drug interactions |
| Plasma Ratio to Parent | 0.4:1 | Hepatic function, genetic variants |
| Protein Binding | >98% | Albumin concentration |
| Elimination Route | Biliary excretion | Transporter activity (OATP1B1) |
Overcoming Statin-Induced Reductase Accumulation:Statin therapy triggers a paradoxical compensatory increase in HMG-CoA reductase protein levels (up to 58-fold in vivo), diminishing drug efficacy over time [4]. 4-Hydroxy atorvastatin counteracts this by:
Modulation of Bile Acid Synthesis:4-Hydroxy atorvastatin indirectly regulates bile acid homeostasis by limiting substrate availability. In patients with upregulated bile acid synthesis (e.g., post-partial ileal bypass), it reduces plasma 7α-hydroxy-4-cholesten-3-one (7α-HCO)—a marker of synthesis—by 30–58% (p=0.007) [6]. This occurs via depletion of hepatic free cholesterol pools required for bile acid production [6].
Table 2: Impact on Cholesterol Metabolic Pathways
| Pathway | Effect of 4-Hydroxy Atorvastatin | Mechanism |
|---|---|---|
| De novo Cholesterol Synthesis | ↓ LDL-C by 30–50% (moderate intensity) | HMG-CoA reductase inhibition |
| Bile Acid Synthesis | ↓ 7α-HCO in upregulated states | Depletion of precursor cholesterol |
| LDL Receptor Expression | ↑ Hepatic LDLR density | SREBP-2 activation via cholesterol depletion |
Atorvastatin undergoes extensive metabolism, yielding >20 metabolites. 4-Hydroxy atorvastatin distinguishes itself through:
Relative Potency:
Analytical Detection and Monitoring:
Table 3: Comparative Activity of Major Atorvastatin Metabolites
| Metabolite | Relative HMG-CoA Reductase Inhibition (%) | Key Biologic Property |
|---|---|---|
| Atorvastatin (parent) | 100% | High first-pass metabolism |
| 4-Hydroxy atorvastatin | 60–80% | Active circulating metabolite |
| Ortho-Hydroxy atorvastatin | 40–60% | Moderate activity |
| Atorvastatin Lactone | <5% | Inactive/pro-myotoxic |
Synergistic Potential:When combined with novel degraders (e.g., Cmpd 81), 4-hydroxy atorvastatin suppresses statin-induced reductase accumulation more effectively than either agent alone, reducing atherosclerotic plaque in murine models by 68% (p<0.001) [4]. This positions it as a candidate for next-generation combination therapies targeting cholesterol homeostasis.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1